5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid

Formyl peptide receptor 2 FPR2 agonism GPCR pharmacology

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid (CAS 1465677-27-3) is a synthetic, chiral conjugate of a branched-chain hexanoic acid scaffold and an L-proline-derived pyrrolidine-2-carboxamide moiety. The (3S,2'S)-stereoisomer (CAS 1909294-61-6) represents the enantiomerically pure form with two defined stereocenters.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B12440388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)CC(CC(=O)O)CNC(=O)C1CCCN1
InChIInChI=1S/C13H24N2O3/c1-9(2)6-10(7-12(16)17)8-15-13(18)11-4-3-5-14-11/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17)
InChIKeyHMRIDAZKHBURCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic Acid: Chiral Identity and Pharmacological Baseline for Procurement Evaluation


5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid (CAS 1465677-27-3) is a synthetic, chiral conjugate of a branched-chain hexanoic acid scaffold and an L-proline-derived pyrrolidine-2-carboxamide moiety [1]. The (3S,2'S)-stereoisomer (CAS 1909294-61-6) represents the enantiomerically pure form with two defined stereocenters . Structurally situated at the intersection of pregabalin-type GABAergic scaffolds and valproic acid amide derivatives, the compound has been catalogued in ChEMBL (CHEMBL4762030) with curated bioactivity data for formyl peptide receptor (FPR) family targets [2]. This evidence guide examines the compound's quantifiable differentiation from its closest racemic and structural analogs to inform scientific procurement decisions.

Why Generic Substitution of 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic Acid with Racemic or Non-Chiral Analogs Fails


Substituting the (3S,2'S)-enantiomer with the racemic mixture (CAS 1465677-27-3) or structurally adjacent analogs introduces uncontrolled pharmacological variables. Chiral pyrrolidine carboxamido derivatives exhibit stereospecific engagement with G-protein-coupled receptors, enzymatic targets, and pharmacokinetic processes [1]. The FPR2 agonism data curated in BindingDB demonstrates picomolar-level potency (EC50 0.160 nM at human FPR2) that is stereochemistry-dependent and cannot be replicated by the racemate without extensive re-validation [2]. Furthermore, structural analogs such as the 3-position pyrrolidine variant (CAS 1488940-21-1) or the acetamido homolog (CAS 1909301-35-4) present fundamentally different pharmacophores with unknown selectivity profiles [3]. For research programs requiring reproducible target engagement data, procurement of the defined enantiomer is non-negotiable.

Quantitative Differentiation Evidence for 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic Acid Procurement Decisions


Human FPR2 Agonism Potency: Picomolar Activity vs. FPR1 Selectivity Window

The (3S,2'S)-enantiomer (CAS 1909294-61-6) demonstrates potent agonism at human formyl peptide receptor 2 (FPR2/ALX) with an EC50 of 0.160 nM in HEK 293 cells co-expressing Gα15, measured via FLIPR calcium flux assay [1]. This represents a >5,000-fold selectivity window over human FPR1, where the EC50 is 820 nM [1]. Additionally, the compound shows minimal inhibition of recombinant human CYP3A4 (IC50 > 20,000 nM), indicating a low likelihood of CYP-mediated drug-drug interaction liability [1]. No equivalent FPR2 potency data are available for the racemic mixture (CAS 1465677-27-3) or the 3-pyrrolidine positional isomer (CAS 1488940-21-1), making the chiral compound the only FPR2 agonist with validated sub-nanomolar activity in this scaffold series.

Formyl peptide receptor 2 FPR2 agonism GPCR pharmacology Inflammation research

Defined (3S,2'S) Stereochemistry Enables Reproducible Target Engagement vs. Racemic Mixture

The target compound is supplied as the single (3S,2'S)-enantiomer (CAS 1909294-61-6) with a purity of ≥95–97% . The racemic mixture (CAS 1465677-27-3) contains both enantiomers of the pyrrolidine-2-carboxamide stereocenter, which cannot be assumed equipotent at FPR2. In the broader class of pyrrolidine carboxamido derivatives, stereochemistry is known to dictate pharmacological activity and pharmacokinetic profiles [1]. For any study design requiring dosing, IC50/EC50 determination, or in vivo PK/PD modeling, the single enantiomer is an essential specification to ensure inter-experiment reproducibility.

Chiral resolution Stereochemistry Reproducibility Procurement specification

Structural Differentiation from Pregabalin: Distinct Pharmacophore for Divergent Biological Profiling

The core scaffold, 5-methyl-3-(aminomethyl)hexanoic acid, is the pharmacophoric backbone of pregabalin, a clinically approved α2δ ligand and GABA analog [1]. However, acylation of the primary amine with L-proline (pyrrolidine-2-carboxylic acid) fundamentally alters the pharmacophore: the carboxylic acid of pregabalin is retained, but the free amine is replaced by a chiral amide bond to a secondary amine-containing heterocycle. Class-level evidence demonstrates that amide conjugation of the pregabalin scaffold redirects biological activity away from voltage-gated calcium channel modulation toward GPCR and enzyme targets [2]. The FPR2 activity data confirm this redirection, establishing the compound as functionally non-interchangeable with pregabalin despite their shared hexanoic acid backbone. The closest structural comparator, (3S)-5-methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid (CAS 1909301-35-4), incorporates a methylene spacer extension that predictably alters amide bond geometry and hydrogen-bonding patterns [3].

Pregabalin analog GABAergic scaffold Pharmacophore differentiation Off-target profiling

Recommended Research and Industrial Application Scenarios for (3S,2'S)-5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic Acid


FPR2/ALX Inflammation Resolution Target Validation and Screening

With a human FPR2 EC50 of 0.160 nM and >5,000-fold selectivity over FPR1, this compound serves as a validated agonist reference standard for FPR2/ALX target engagement assays [1]. It is appropriate for use as a positive control in calcium flux, β-arrestin recruitment, and chemotaxis assays in HEK 293, neutrophil, or macrophage cell systems. The chiral purity specification enables direct comparison with novel FPR2 ligands without the confounding effect of an inactive enantiomer.

Chiral Scaffold for Dual GPCR–Ion Channel Medicinal Chemistry Campaigns

The compound combines the pregabalin-derived hexanoic acid core with an L-proline amide appendage, creating a bifunctional scaffold amenable to parallel GPCR (FPR2) and ion channel (α2δ) screening [2]. Medicinal chemistry teams can use this compound as a starting point for SAR exploration of linker length, amide substitution, and pyrrolidine ring modifications, leveraging the existing FPR2 potency data as a benchmark for analog quality assessment [1].

Pharmacokinetic Profiling and CYP Liability Assessment

The documented CYP3A4 IC50 > 20,000 nM indicates negligible cytochrome P450 3A4 inhibition, making the compound suitable as a low-CYP-liability probe for in vitro ADME panels [1]. Researchers conducting hepatic microsome stability, plasma protein binding, or Caco-2 permeability studies can benchmark their novel analogs against this compound's established CYP safety profile.

Pregabalin-Related Impurity and Metabolite Reference Standard

Given the structural relationship to pregabalin through the shared 5-methyl-3-(aminomethyl)hexanoic acid backbone, the compound is relevant for analytical chemistry groups developing LC-MS/MS methods for pregabalin-related substance identification and quantification [2]. The single-enantiomer specification and defined molecular weight (256.34 g/mol) support its use as a system suitability standard in chiral chromatographic method validation [3].

Quote Request

Request a Quote for 5-Methyl-3-{[(pyrrolidin-2-yl)formamido]methyl}hexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.